molecular formula C7H9N3O2 B115657 4-Methyl-3-nitrobenzene-1,2-diamine CAS No. 147021-86-1

4-Methyl-3-nitrobenzene-1,2-diamine

Cat. No. B115657
CAS RN: 147021-86-1
M. Wt: 167.17 g/mol
InChI Key: UOFSMFMNGAKHJO-UHFFFAOYSA-N
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Description

“4-Methyl-3-nitrobenzene-1,2-diamine” is a chemical compound with the molecular formula C7H9N3O2 . It is also known by other names such as N1-Methyl-4-nitrobenzene-1,2-diamine and N1-Methyl-4-nitro-o-phenyldiamin . The compound has a molecular weight of 167.17 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group, two amine groups, and a nitro group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.17 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Hydrogen Bonding in Nitrobenzene Diamines

  • Hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts was investigated, revealing complex structures and interactions. These compounds show potential applications in understanding hydrogen bonding mechanisms and could have implications in materials science (Geiger & Parsons, 2014).

Applications in Polymer Science

  • The synthesis of new polyimides containing pendent pentadecyl chains from a diamine derivative shows promise for creating materials with improved solubility and thermal stability, which could have significant implications in polymer science and materials engineering (Sadavarte et al., 2009).

Structural Analysis

  • The study of the synthesis and crystal structure of nitrobenzene derivatives like 3,4-methylenedioxy-nitrobenzene provides insights into the molecular arrangements and could be vital in the development of new materials and chemicals (Bai-cheng, 2006).

Chemical Reactions and Interactions

  • Research into the SNAr reaction of nitrobenzene derivatives with diamines under high pressure has implications for chemical synthesis, potentially aiding in the development of new compounds and reaction pathways (Ibata et al., 1995).

Corrosion Inhibition

  • Studies on the corrosion inhibition of mild steel using novel Bis Schiff’s Bases as corrosion inhibitors highlight potential applications in industrial settings, particularly in protecting metals from corrosive environments (Singh & Quraishi, 2016).

Luminescent Sensors

  • A zinc-based metal–organic framework, involving nitrobenzene derivatives, demonstrated potential as a highly sensitive multi-responsive luminescent sensor. This could have applications in environmental monitoring and chemical sensing (Xu et al., 2020).

Future Directions

The future directions for “4-Methyl-3-nitrobenzene-1,2-diamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have shown promise in DNA binding, urease inhibition, and anti-brain-tumor activities , suggesting potential avenues for future research.

Mechanism of Action

properties

IUPAC Name

4-methyl-3-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFSMFMNGAKHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169346
Record name 4-Methyl-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172549-15-4
Record name 4-Methyl-3-nitrobenzene-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172549154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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